molecular formula C7H5ClN2O B2872884 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one CAS No. 1393555-72-0

6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one

Cat. No.: B2872884
CAS No.: 1393555-72-0
M. Wt: 168.58
InChI Key: HLUIGGTZXHKGKJ-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with a suitable amine, followed by cyclization to form the desired compound . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one is unique due to its specific structural configuration, which imparts distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in research and industrial applications .

Properties

IUPAC Name

6-chloro-2,3-dihydropyrrolo[3,4-c]pyridin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-6-1-5-4(2-9-6)3-10-7(5)11/h1-2H,3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUIGGTZXHKGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(C=C2C(=O)N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393555-72-0
Record name 6-chloro-1H,2H,3H-pyrrolo[3,4-c]pyridin-1-one
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